molecular formula C11H16N2O3 B12959080 (2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B12959080
M. Wt: 224.26 g/mol
InChI Key: NKSPBXAUFCSZFI-VHSXEESVSA-N
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Description

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative featuring a pyrazole substituent at position 2 and a carboxylic acid group at position 3. The compound’s structure combines a rigid tetrahydrofuran ring with the heteroaromatic pyrazole moiety, making it a versatile scaffold for medicinal chemistry and asymmetric synthesis.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(2S,3S)-2-(1-propan-2-ylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-7(2)13-6-8(5-12-13)10-9(11(14)15)3-4-16-10/h5-7,9-10H,3-4H2,1-2H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

NKSPBXAUFCSZFI-VHSXEESVSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Tetrahydrofuran Core

The (2S,3S)-configured tetrahydrofuran-3-carboxylic acid core is typically prepared via stereoselective ring closure or asymmetric synthesis starting from chiral precursors such as (S)-3-hydroxytetrahydrofuran or related intermediates.

  • Starting Material: (S)-3-Hydroxytetrahydrofuran is commercially available or synthesized via asymmetric dihydroxylation of butadiene derivatives or enzymatic resolution methods.
  • Functionalization: The hydroxyl group at C3 is protected or activated for subsequent coupling.
  • Stereochemical Control: Use of chiral auxiliaries or catalysts ensures retention of the (2S,3S) configuration during ring formation and functionalization.

Synthesis of 1-Isopropyl-1H-pyrazole Intermediate

The 1-isopropyl substituent on the pyrazole ring is introduced via alkylation of pyrazole derivatives:

  • Alkylation Reaction: Pyrazole is alkylated at the N1 position using isopropyl halides (e.g., isopropyl bromide) under basic conditions.
  • Catalysts and Conditions: Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
  • Purification: The alkylated pyrazole is purified by column chromatography or recrystallization.

Coupling of Pyrazolyl Moiety to Tetrahydrofuran

The key step involves coupling the 1-isopropylpyrazol-4-yl group to the tetrahydrofuran ring at the C2 position:

  • Cross-Coupling Reactions: Suzuki-Miyaura or related palladium-catalyzed cross-coupling reactions are employed using boronate esters of pyrazole and halogenated tetrahydrofuran derivatives.
  • Reaction Conditions: Typical conditions include Pd(dppf)Cl2 catalyst, base (e.g., Na2CO3), and solvents such as DMF or aqueous mixtures at elevated temperatures (~100 °C).
  • Stereochemical Integrity: The reaction conditions are optimized to preserve the stereochemistry of the tetrahydrofuran ring.

Final Functional Group Transformations

  • Carboxylic Acid Formation: Oxidation or hydrolysis steps convert ester or protected carboxyl groups to the free acid.
  • Purification: The final compound is purified by preparative chiral HPLC to isolate the (2S,3S) stereoisomer with high enantiomeric purity.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of pyrazole Pyrazole + isopropyl bromide, K2CO3, DMF, RT 70-85 N1-selective alkylation
Preparation of chiral THF core (S)-3-Hydroxytetrahydrofuran, NaH, DMF, 18 h 40-55 Retains (2S,3S) stereochemistry
Cross-coupling Pd(dppf)Cl2, Na2CO3, DMF/H2O, 100 °C, 2 h 60-75 Suzuki coupling of pyrazolyl boronate
Deprotection/Oxidation Acid/base hydrolysis or oxidation, RT to reflux 80-90 Conversion to free carboxylic acid
Chiral purification Chiral HPLC (Chiralcel OJ-H), n-Hexane/EtOH/Et2NH >95 Isolation of pure (2S,3S) isomer

Research Findings and Notes

  • The stereoselective synthesis of the tetrahydrofuran ring is critical; use of (S)-3-hydroxytetrahydrofuran as a chiral building block is well-documented to provide the desired stereochemistry with high fidelity.
  • Alkylation of pyrazole at N1 with isopropyl groups proceeds efficiently under mild conditions, avoiding over-alkylation or substitution at other positions.
  • Palladium-catalyzed cross-coupling reactions enable the formation of the C-C bond between the pyrazolyl ring and the tetrahydrofuran scaffold with good yields and stereochemical retention.
  • Final purification by chiral chromatography is essential to separate stereoisomers, as the synthesis often yields mixtures of diastereomers.
  • The overall synthetic route balances yield, stereochemical control, and scalability, making it suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Pyrazole-Containing Boronic Acid Derivatives

Compounds like (1-Isopropyl-1H-pyrazol-4-yl)boronic acid (AS99617) share the 1-isopropylpyrazole group but replace the carboxylic acid with a boronic acid . This substitution shifts reactivity: boronic acids are pivotal in Suzuki-Miyaura cross-couplings, whereas the carboxylic acid in the target compound enables salt formation or participation in hydrogen bonding. The boronic acid derivatives generally exhibit lower solubility in aqueous media due to reduced polarity.

Tetrahydrofuran-Based Nucleoside Analogs

The nucleoside analog (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () shares the tetrahydrofuran core but incorporates a hydroxymethyl group and purine base instead of pyrazole and carboxylic acid . This compound’s high solubility (252.23 g/mol, polar groups) contrasts with the target compound’s moderate solubility, influenced by the lipophilic isopropyl group. Nucleoside analogs are often antiviral agents, while the target compound’s pyrazole-carboxylic acid motif may target kinases or proteases.

Heterocyclic Hybrids with Coumarin and Pyrimidinone

Compounds like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () integrate pyrazole with coumarin and pyrimidinone rings . These hybrids exhibit extended π-conjugation, enhancing UV absorbance but reducing metabolic stability compared to the target compound’s compact structure.

Thiazolidine and Piperazine Derivatives

Examples such as (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () feature thiazolidine rings and carboxylic acids . However, the target compound’s tetrahydrofuran ring offers greater rigidity, which may enhance selectivity.

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water)
Target Compound C11H16N2O3 ~224.25 Moderate
AS99617 (Boronic Acid Derivative) C8H13BN2O2 179.01 Low
Nucleoside Analog () C10H12N4O4 252.23 High

The target compound’s solubility is intermediate, balancing the hydrophilic carboxylic acid and hydrophobic isopropylpyrazole.

Stereochemical Influence

The (2S,3S) configuration distinguishes it from epimers like (S,S,R)-35b (), where stereochemical variations alter dihedral angles and hydrogen-bonding capacity . Such differences can significantly impact pharmacokinetics, as seen in protease inhibitors where stereochemistry dictates IC50 values.

Biological Activity

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of protein kinase inhibition and other therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid functional group, and an isopropyl-substituted pyrazole moiety. The stereochemistry at the 2 and 3 positions of the tetrahydrofuran ring is crucial for its biological activity.

Protein Kinase Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of various protein kinases. Protein kinases are critical regulators of cellular functions and are often implicated in cancer and other diseases.

  • Mechanism of Action : The compound has been shown to interfere with the ATP-binding site of specific kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating significant potency.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound may induce cell death through kinase inhibition.

Data Tables

ParameterValue
Molecular FormulaC12_{12}H16_{16}N2_{2}O3_{3}
Molecular Weight232.27 g/mol
SolubilitySoluble in DMSO
Melting Point85-88 °C

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selectivity : It exhibits selectivity toward certain protein kinases over others, which is advantageous for therapeutic applications as it may reduce off-target effects.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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